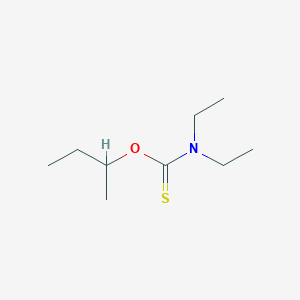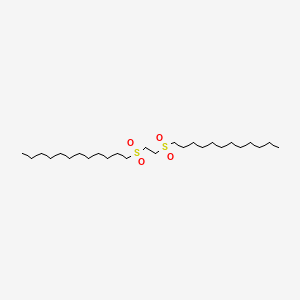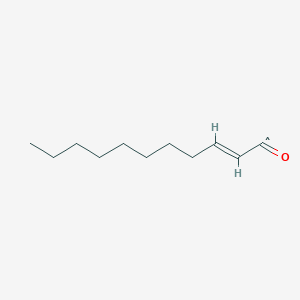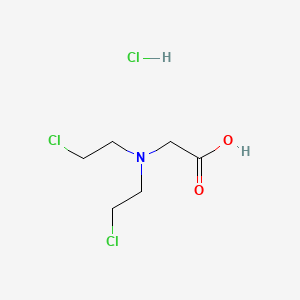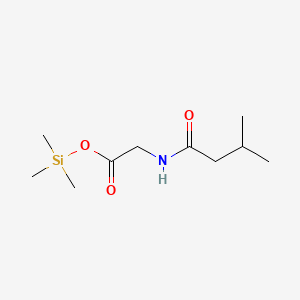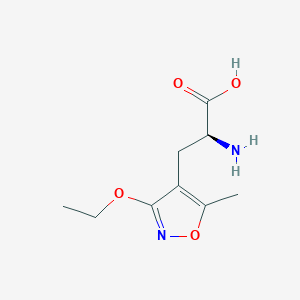
(S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
Introduction of the Propanoic Acid Group: This step may involve the use of reagents such as malonic acid derivatives.
Amino and Ethoxy Substitutions: These functional groups can be introduced through substitution reactions using appropriate amines and ethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring structure.
Amino Acids: Compounds with similar amino acid functionality.
Ethoxy Substituted Compounds: Molecules with ethoxy groups attached to the carbon chain.
Uniqueness
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H14N2O4 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-3-14-8-6(5(2)15-11-8)4-7(10)9(12)13/h7H,3-4,10H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
PWAYGTBLBXXBQD-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC1=NOC(=C1C[C@@H](C(=O)O)N)C |
Kanonische SMILES |
CCOC1=NOC(=C1CC(C(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
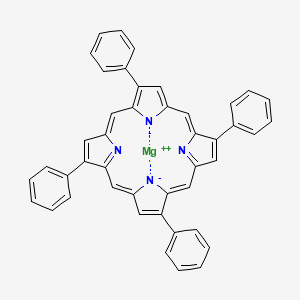
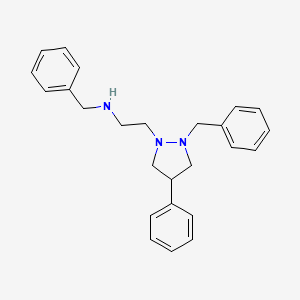

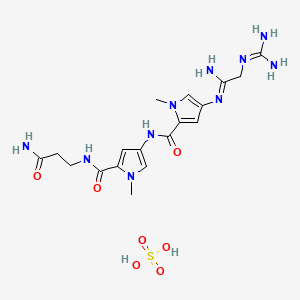

![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
